5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid
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Overview
Description
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-cyanothiophene-2-amine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be attributed to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene derivatives: Known for their antibacterial and antifungal activities.
4-Oxo-2-thienylaminobut-2-enoic acids: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid stands out due to its unique combination of a cyano group and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H14N2O3S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-[(3-cyanothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2,6-10(16)17)5-9(15)14-11-8(7-13)3-4-18-11/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
AXAQJRWMGKPKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CS1)C#N)CC(=O)O |
Origin of Product |
United States |
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